

L-Lysine-¹³C₆ Dihydrochloride: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Lysine-13C dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this molecule, all six carbon atoms of the lysine backbone are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in quantitative proteomics, metabolomics, and metabolic flux analysis, where it serves as a tracer to elucidate complex biological processes. Its chemical identity to the natural ("light") L-lysine ensures that it is processed by cellular machinery in an identical manner, without perturbing biological systems, a key advantage over radioactive isotopes.[1][2] This guide provides a comprehensive overview of L-Lysine-¹³C₆ dihydrochloride, its applications, and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine-¹³C₆ dihydrochloride is crucial for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2 \cdot 2\text{HCl}$	[3]
Molecular Weight	225.07 g/mol	[3]
CAS Number	201740-81-0	
Isotopic Purity	$\geq 99\%$ for ^{13}C	[3]
Chemical Purity	$\geq 98\%$	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Store at room temperature, protected from light and moisture.	[4]

Core Applications in Research

L-Lysine- $^{13}\text{C}_6$ dihydrochloride is a cornerstone reagent in modern life sciences research, primarily enabling precise quantification and tracking of proteins and metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted technique for quantitative proteomics.[1][5][6] The methodology relies on the metabolic incorporation of "heavy" or "light" amino acids into the entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities of peptides from cells grown in "heavy" L-Lysine- $^{13}\text{C}_6$ dihydrochloride-containing media versus those grown in "light" (natural abundance) L-lysine media, researchers can accurately quantify differences in protein abundance between two cell populations.[1]

Metabolic Flux Analysis (MFA)

^{13}C -Metabolic Flux Analysis (^{13}C -MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7][8] By supplying L-Lysine- $^{13}\text{C}_6$ dihydrochloride as a tracer and analyzing the isotopic labeling patterns of downstream metabolites using MS or Nuclear

Magnetic Resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic pathways.^{[7][8]} This provides a detailed snapshot of cellular metabolism under specific conditions.

Protein Turnover and Dynamics

The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis. Dynamic SILAC (dSILAC) experiments, which involve switching cells from a "light" to a "heavy" L-Lysine-¹³C₆-containing medium (or vice versa), allow for the measurement of protein turnover rates on a proteome-wide scale.^{[9][10]} By tracking the incorporation of the heavy isotope over time, the synthesis and degradation rates of individual proteins can be determined.^[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Lysine-¹³C₆ dihydrochloride.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a two-state SILAC experiment.

4.1.1 Materials

- SILAC-grade cell culture medium deficient in L-lysine and L-arginine
- Dialyzed fetal bovine serum (dFBS)
- "Light" L-lysine dihydrochloride
- "Heavy" L-Lysine-¹³C₆ dihydrochloride
- Cell line of interest (lysine auxotroph recommended for efficient labeling)^[11]
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitors
- Trypsin (MS-grade)

- Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
- LC-MS/MS system

4.1.2 Methodology

- Cell Culture and Labeling:
 - Prepare two types of SILAC media: "Light" medium supplemented with natural L-lysine and "Heavy" medium supplemented with L-Lysine- $^{13}\text{C}_6$ dihydrochloride. Both media should also contain L-arginine.
 - Culture two separate populations of cells. One population is grown in the "Light" medium, and the other in the "Heavy" medium.
 - Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[\[12\]](#) Labeling efficiency should be monitored and ideally be >97%.[\[12\]](#)[\[13\]](#)
- Experimental Treatment:
 - Once fully labeled, expose the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
- Cell Lysis and Protein Extraction:
 - Harvest the cells from both populations.
 - Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
 - Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
 - Quantify the total protein concentration of the lysate.
- Protein Digestion:
 - Take a desired amount of protein lysate (e.g., 50-100 μg).

- Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ^{12}C -lysine or $^{13}\text{C}_6$ -lysine.
- Data Analysis:
 - Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.

Protocol for ^{13}C -Metabolic Flux Analysis

This protocol provides a general workflow for a ^{13}C -MFA experiment using L-Lysine- $^{13}\text{C}_6$ dihydrochloride as a tracer.

4.2.1 Materials

- Cell culture medium with a defined composition
- L-Lysine- $^{13}\text{C}_6$ dihydrochloride
- Metabolite extraction solution (e.g., cold 80% methanol)
- GC-MS or LC-MS/MS system
- Software for MFA data analysis

4.2.2 Methodology

- Experimental Design:
 - Define the metabolic network model to be investigated.

- Select the appropriate ^{13}C -labeled tracer, in this case, L-Lysine- $^{13}\text{C}_6$ dihydrochloride, to maximize the information obtained about the fluxes of interest.
- Tracer Experiment:
 - Culture cells in a medium where the standard L-lysine has been replaced with L-Lysine- $^{13}\text{C}_6$ dihydrochloride.
 - Allow the cells to reach a metabolic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at different time points until a plateau is reached. [\[14\]](#)
- Metabolite Extraction:
 - Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).
 - Extract the intracellular metabolites using a cold extraction solution.
- Isotopic Labeling Measurement:
 - Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in the lysine metabolism pathway.
- Flux Estimation:
 - Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) into an MFA software package.
 - The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns. [\[14\]](#)
- Statistical Analysis:
 - Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Data Presentation and Visualization

Clear presentation of quantitative data and visualization of complex biological processes are paramount for interpreting experimental results.

Quantitative Data Summary

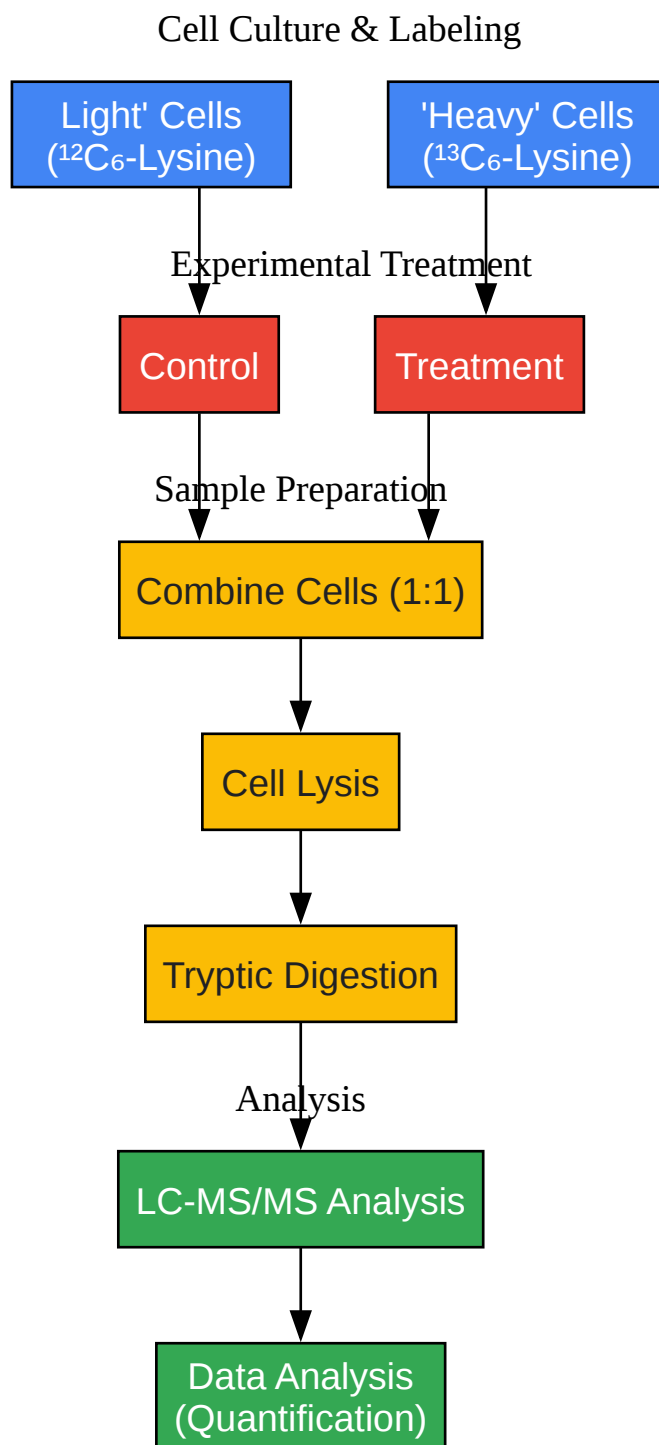
The following table presents typical quantitative data obtained in a SILAC experiment, demonstrating the high efficiency of isotopic labeling.

Cell Passage Number	Labeling Efficiency (%)
1	~75%
2	~90%
3	~95%
4	>97%

Data presented here is illustrative and based on typical observations in SILAC experiments.[\[13\]](#)

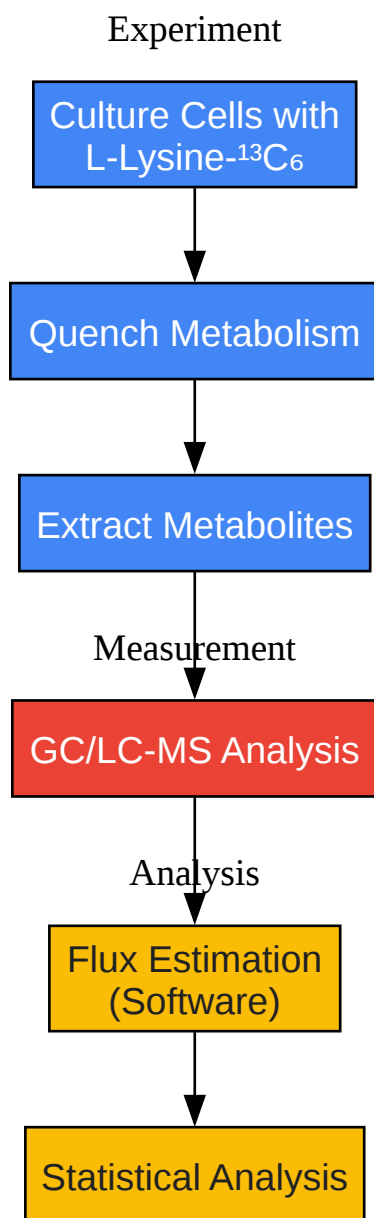
Visualizations

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.



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Caption: A generalized workflow for a SILAC experiment.



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Caption: A typical workflow for a ^{13}C -Metabolic Flux Analysis experiment.

Caption: The major pathways of L-lysine catabolism in mammals.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Conclusion

L-Lysine- $^{13}\text{C}_6$ dihydrochloride is an indispensable tool for researchers in the life sciences. Its utility in quantitative proteomics, metabolic flux analysis, and the study of protein dynamics provides a powerful means to unravel the complexities of cellular function in both health and disease. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively design and execute experiments using this versatile stable isotope-labeled compound, ultimately leading to novel biological insights and advancements in drug development.

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References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L-Lysine \cdot 2HCl (C_6 , 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 4. L-Lysine \cdot 2HCl (C_6 , 99%; C_6 , 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Overview of ^{13}C Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. ^{13}C -Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring in vivo protein turnover and exchange in yeast macromolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to ^{13}C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine - Wikipedia [en.wikipedia.org]
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